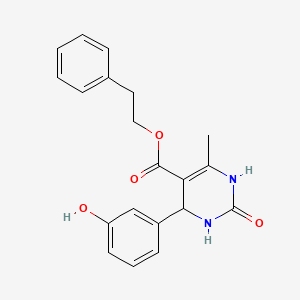![molecular formula C15H13BrN2OS B5214657 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, also known as PHT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHT is a synthetic compound that is primarily used in research laboratories to study its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood, but it is believed to act as a kinase inhibitor, targeting various signaling pathways involved in cell growth, proliferation, and survival. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the activity of protein kinases, including AKT, ERK, and JNK, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Additionally, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to induce the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide also has some limitations, including its potential toxicity and limited bioavailability.
Future Directions
There are several future directions for research involving 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, including the development of new synthetic methods for 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide production, the investigation of its potential therapeutic effects in various diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in various applications.
Synthesis Methods
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide can be synthesized using various methods, including the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent. The synthesized product is then purified and isolated as 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide hydrobromide salt.
Scientific Research Applications
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to have potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. In immunology, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to modulate the immune system by regulating cytokine production and T-cell activation.
properties
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAVQOFGAMOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933777 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)

![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)

![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)